Decarboxy Enrofloxacin

Description

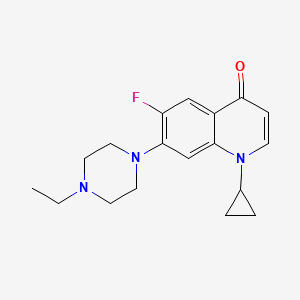

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O/c1-2-20-7-9-21(10-8-20)17-12-16-14(11-15(17)19)18(23)5-6-22(16)13-3-4-13/h5-6,11-13H,2-4,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZWALDGPXSPGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=O)C=CN(C3=C2)C4CC4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157205 |

Source

|

| Record name | Decarboxy enrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131775-99-0 |

Source

|

| Record name | Decarboxy enrofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131775990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decarboxy enrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECARBOXY ENROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SB45FT52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to the Synthesis and Characterization of Decarboxy Enrofloxacin Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the Decarboxy Enrofloxacin standard, an important impurity and degradation product of the widely used veterinary fluoroquinolone antibiotic, Enrofloxacin. This document details a proposed synthesis strategy, purification methods, and a full suite of characterization techniques essential for the unambiguous identification and quantification of this standard.

Introduction

Enrofloxacin, a third-generation fluoroquinolone, is extensively used in veterinary medicine to treat a variety of bacterial infections. As with any pharmaceutical compound, the identification and control of impurities and degradation products are critical for ensuring its safety and efficacy. Decarboxy Enrofloxacin, chemically known as 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one, is a significant degradation product that can form under various stress conditions, including exposure to light.[1] The availability of a well-characterized analytical standard of Decarboxy Enrofloxacin is therefore essential for the development and validation of analytical methods aimed at monitoring the purity and stability of Enrofloxacin drug substances and products.

Synthesis of Decarboxy Enrofloxacin Standard

The synthesis of Decarboxy Enrofloxacin as a standard is approached through a controlled degradation of the parent Enrofloxacin molecule. Photolytic and thermal degradation are known pathways for the decarboxylation of fluoroquinolones.[1][2] A controlled photolytic approach is proposed here as a reproducible method for obtaining the desired compound.

Proposed Synthesis Pathway: Controlled Photolytic Decarboxylation

The synthesis involves the irradiation of an aqueous solution of Enrofloxacin with a specific wavelength of UV light to induce decarboxylation.

Caption: Proposed synthesis workflow for Decarboxy Enrofloxacin standard.

Experimental Protocol: Synthesis

Materials:

-

Enrofloxacin (≥98% purity)

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Formic acid (ACS grade)

-

UV photoreactor equipped with a 254 nm lamp

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Enrofloxacin Solution: Prepare a 1 mg/mL solution of Enrofloxacin in deionized water. The pH of the solution can be adjusted to neutral (pH ~7) to potentially enhance the photolysis rate.[1]

-

Photolytic Reaction: Place the Enrofloxacin solution in the UV photoreactor. Irradiate the solution with 254 nm UV light. The reaction progress should be monitored periodically (e.g., every 30 minutes) by analytical HPLC to determine the formation of Decarboxy Enrofloxacin and the consumption of Enrofloxacin. The duration of irradiation will need to be optimized to maximize the yield of the desired product while minimizing the formation of other degradation products.

-

Purification by Preparative HPLC: Once a significant amount of Decarboxy Enrofloxacin has been formed, the reaction mixture is concentrated under reduced pressure. The residue is then subjected to preparative HPLC for purification.

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The gradient program should be optimized to achieve good separation between Enrofloxacin, Decarboxy Enrofloxacin, and other byproducts.

-

Detection: UV detection at an appropriate wavelength (e.g., 278 nm).

-

-

Isolation and Drying: Collect the fractions containing pure Decarboxy Enrofloxacin. Combine the fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain the solid Decarboxy Enrofloxacin standard.

-

Yield: The yield will depend on the optimization of the irradiation time and the efficiency of the purification process.

Characterization of Decarboxy Enrofloxacin Standard

A comprehensive characterization is crucial to confirm the identity and purity of the synthesized standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized standard and to confirm its retention time relative to Enrofloxacin.

Experimental Protocol: HPLC Analysis

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A gradient elution using a mixture of 0.1% (v/v) triethylamine in 10 mM KH2PO4 buffer (pH 2.5) and methanol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 254 nm and 278 nm.

-

Injection Volume: 10 µL.

-

Diluent: Citrate buffer (pH 4.0) and methanol (50:50 v/v).

Expected Results:

| Compound | Retention Time (min) | Purity (%) |

| Enrofloxacin | (Expected to be later than Decarboxy Enrofloxacin) | < 0.1% |

| Decarboxy Enrofloxacin | (Expected to be earlier than Enrofloxacin) | ≥ 99.5% |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of Decarboxy Enrofloxacin.

Experimental Protocol: LC-MS Analysis

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Scan Range: m/z 100-500.

Expected Results:

| Parameter | Value |

| Chemical Formula | C₁₈H₂₂FN₃O |

| Molecular Weight | 315.39 g/mol |

| [M+H]⁺ (observed) | m/z 316.18 |

The fragmentation pattern in MS/MS would likely show the characteristic loss of the ethyl group from the piperazine ring. The loss of CO₂ from the parent Enrofloxacin is a known fragmentation pathway that leads to the formation of the decarboxylated product ion.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized standard.

Experimental Protocol: NMR Analysis

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Standard: Tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Chemical Shifts (Predicted based on structure):

-

Aromatic Protons: Signals in the range of 7.0-8.5 ppm.

-

Piperazine Ring Protons: Signals around 2.5-3.5 ppm.

-

Ethyl Group Protons: A triplet and a quartet around 1.1 and 2.5 ppm, respectively.

-

Cyclopropyl Group Protons: Signals in the upfield region, typically below 1.5 ppm.

-

Absence of Carboxylic Acid Proton: The characteristic broad singlet for the carboxylic acid proton (usually >10 ppm) in Enrofloxacin will be absent.

Expected ¹³C NMR Chemical Shifts (Predicted based on structure):

-

Quinolone Ring Carbons: Signals in the aromatic region (110-180 ppm), including the carbonyl carbon (C=O) around 175 ppm.

-

Piperazine and Ethyl Group Carbons: Signals in the aliphatic region (10-60 ppm).

-

Cyclopropyl Group Carbons: Signals in the upfield aliphatic region.

-

Absence of Carboxylic Carbon: The signal corresponding to the carboxylic acid carbon in Enrofloxacin (around 165-170 ppm) will be absent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: KBr pellet method or as a thin film.

-

Scan Range: 4000-400 cm⁻¹.

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2970-2850 | Aliphatic C-H stretch (ethyl, cyclopropyl, piperazine) |

| ~1620 | C=O stretch (quinolone ketone) |

| ~1580, ~1490 | Aromatic C=C stretch |

| ~1270 | C-F stretch |

| ~1100 | C-N stretch |

| Absence of: | Broad O-H stretch (~3500-2500 cm⁻¹) and C=O stretch (~1700 cm⁻¹) of carboxylic acid |

The most significant difference in the FTIR spectrum compared to Enrofloxacin will be the absence of the characteristic broad O-H and the distinct C=O stretching vibrations of the carboxylic acid group.[6][7]

Logical Workflow for Characterization

Caption: Logical workflow for the comprehensive characterization of the synthesized standard.

Conclusion

This technical guide outlines a comprehensive approach for the synthesis and characterization of the Decarboxy Enrofloxacin standard. By employing a controlled photolytic degradation of Enrofloxacin followed by rigorous purification and characterization using a suite of modern analytical techniques, a high-purity reference standard can be reliably produced. The availability of this standard is paramount for the accurate monitoring of Enrofloxacin quality and stability in pharmaceutical formulations, thereby contributing to the overall safety and efficacy of this important veterinary medicine.

References

- 1. Photolysis of Enrofloxacin in aqueous systems under simulated sunlight irradiation: Kinetics, mechanism and toxicity of photolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researcherslinks.com [researcherslinks.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of Decarboxy Enrofloxacin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, can undergo degradation to form various byproducts, including Decarboxy Enrofloxacin. This transformation, which involves the removal of the carboxylic acid group from the quinolone core, significantly alters the molecule's properties and biological activity. This technical guide provides a comprehensive overview of the mechanisms underlying the formation of Decarboxy Enrofloxacin from enrofloxacin, focusing on the key roles of photodegradation, microbial action, and chemical oxidation. It synthesizes current knowledge on the chemical pathways, influential factors, and experimental methodologies for studying this degradation process.

Introduction

Enrofloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria has led to its extensive use in treating animal infections. However, the stability of enrofloxacin in various environmental and biological matrices is a significant concern, as its degradation can lead to the formation of metabolites and transformation products with altered efficacy and toxicity. One such critical degradation product is Decarboxy Enrofloxacin, formed by the removal of the C-3 carboxylic acid group. Understanding the mechanisms of its formation is crucial for assessing the environmental fate of enrofloxacin, ensuring the stability of pharmaceutical formulations, and identifying potential analytical challenges in residue analysis.

Mechanisms of Decarboxy Enrofloxacin Formation

The conversion of enrofloxacin to Decarboxy Enrofloxacin is primarily driven by oxidative decarboxylation. This process can be initiated through several pathways, including photodegradation, microbial metabolism, and chemical oxidation.

Photodegradation

Exposure to sunlight, particularly UV radiation, is a major pathway for the degradation of enrofloxacin in aqueous environments. Photolysis of enrofloxacin has been shown to proceed via multiple reactions, with decarboxylation being one of the principal routes. The mechanism likely involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), through self-sensitized photooxidation. These highly reactive species can attack the enrofloxacin molecule, leading to the cleavage of the carboxylic acid group.

A proposed general mechanism for the hydroxyl radical-mediated decarboxylation is initiated by the abstraction of a hydrogen atom or addition of the hydroxyl radical to the aromatic ring, which destabilizes the molecule and facilitates the release of carbon dioxide.

Microbial Degradation

Certain microorganisms have been shown to degrade enrofloxacin. For instance, the brown rot fungus Gloeophyllum striatum can metabolize enrofloxacin, with oxidative decarboxylation being one of the initial degradation steps.[1] This process is also believed to be mediated by hydroxyl radicals produced by the fungus.[1] This biological pathway highlights the potential for in-vivo and environmental degradation of enrofloxacin leading to its decarboxylated form.

Chemical Oxidation (Fenton Reaction)

Advanced oxidation processes (AOPs), such as the Fenton reaction (Fe²⁺ + H₂O₂), are effective in degrading persistent organic pollutants like enrofloxacin. The Fenton reaction generates highly reactive hydroxyl radicals, which can induce the oxidative decarboxylation of enrofloxacin, producing Decarboxy Enrofloxacin among other degradation products.[1] This chemical degradation pathway is relevant for water treatment processes and can also serve as an experimental model to study the degradation of enrofloxacin.

Data Presentation: Factors Influencing Enrofloxacin Degradation

While specific quantitative data on the yield of Decarboxy Enrofloxacin is limited in the literature, studies on the overall degradation of enrofloxacin provide insights into the conditions that favor its transformation.

| Parameter | Condition | Effect on Enrofloxacin Degradation Rate | Reference |

| pH | Neutral | Faster photolysis compared to acidic or basic conditions | |

| pH 9.0 | Optimal for degradation by UV-activated persulfate | ||

| Initial Enrofloxacin Concentration | Increasing concentration (5.0 to 40.0 mg L⁻¹) | Decreased photolysis rate constant | |

| Presence of Other Substances | Nitrate, Humic Acid | Markedly decrease the photolysis rate | |

| Oxidizing Agents | H₂O₂ with copper oxide nanoparticles | >90% degradation over 12 hours | |

| UV-activated persulfate | Enhanced degradation | ||

| Microbial Strain | Gloeophyllum striatum | Transformation of 10 ppm enrofloxacin within about 1 week | [1] |

Experimental Protocols

Photodegradation Study of Enrofloxacin

Objective: To induce the photodegradation of enrofloxacin and identify the formation of Decarboxy Enrofloxacin.

Materials:

-

Enrofloxacin standard solution (e.g., 10 mg/L in deionized water)

-

Xenon lamp (to simulate sunlight) or a UV lamp

-

Quartz reaction vessels

-

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) system

-

Decarboxy Enrofloxacin analytical standard (if available for confirmation)

Procedure:

-

Prepare a solution of enrofloxacin in deionized water at a known concentration (e.g., 10 mg/L).

-

Place the solution in a quartz reaction vessel.

-

Irradiate the solution with a xenon or UV lamp for a defined period (e.g., 0, 30, 60, 90, 120 minutes).

-

At each time point, withdraw an aliquot of the solution.

-

Analyze the samples by HPLC-MS to identify and quantify enrofloxacin and its degradation products.

-

Monitor for the appearance of a peak corresponding to the mass-to-charge ratio (m/z) of Decarboxy Enrofloxacin.

-

If a standard is available, confirm the identity by comparing retention time and mass spectra.

Fenton-Mediated Degradation of Enrofloxacin

Objective: To degrade enrofloxacin using the Fenton reaction and detect the formation of Decarboxy Enrofloxacin.

Materials:

-

Enrofloxacin standard solution

-

Ferrous sulfate (FeSO₄·7H₂O) solution

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

-

HPLC-MS system

Procedure:

-

Prepare a solution of enrofloxacin in deionized water.

-

Adjust the pH of the solution to approximately 3.0 using sulfuric acid.

-

Add the ferrous sulfate solution to the enrofloxacin solution to achieve the desired Fe²⁺ concentration.

-

Initiate the reaction by adding the hydrogen peroxide solution.

-

Allow the reaction to proceed for a set time, taking samples at various intervals.

-

Quench the reaction in the collected samples by adding a substance like sodium sulfite or by raising the pH.

-

Filter the samples to remove any iron precipitates.

-

Analyze the samples by HPLC-MS to identify and quantify enrofloxacin and its degradation products, including Decarboxy Enrofloxacin.

Visualizations

Caption: Degradation pathways of enrofloxacin to Decarboxy Enrofloxacin.

Caption: General experimental workflow for studying enrofloxacin degradation.

Caption: Factors influencing the decarboxylation of enrofloxacin.

Conclusion

The formation of Decarboxy Enrofloxacin is a significant degradation pathway for enrofloxacin, driven primarily by oxidative decarboxylation. This process is initiated by various environmental and chemical factors, including light exposure, microbial activity, and the presence of strong oxidizing agents. The generation of reactive oxygen species, particularly hydroxyl radicals, appears to be a common mechanistic feature across these degradation routes. While the qualitative aspects of this transformation are established, further research is needed to quantify the yields of Decarboxy Enrofloxacin under different conditions and to fully elucidate the step-by-step chemical mechanisms involved. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of drug development, environmental science, and analytical chemistry who are investigating the stability and fate of enrofloxacin.

References

In Vitro Biological Activity of Decarboxy Enrofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in vitro biological activity of Decarboxy Enrofloxacin, a derivative of the widely used veterinary fluoroquinolone, enrofloxacin. A critical analysis of available scientific literature reveals that the structural integrity of the carboxylic acid moiety at the 3-position of the quinolone core is paramount for antibacterial efficacy. Decarboxylation of fluoroquinolones, including analogues of enrofloxacin, results in a significant to complete loss of antimicrobial activity. This guide synthesizes the available data, details the experimental protocols for assessing such activity, and provides visual representations of the underlying molecular mechanisms and experimental workflows. While direct quantitative data for Decarboxy Enrofloxacin is not extensively published, the information presented herein is based on robust evidence from closely related decarboxylated fluoroquinolones.

Introduction to Enrofloxacin and the Significance of the Carboxylic Acid Moiety

Enrofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used extensively in veterinary medicine.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[2] This inhibition leads to a bactericidal effect against a wide range of Gram-positive and Gram-negative bacteria.[3][4]

The structure-activity relationship of fluoroquinolones has been a subject of extensive research. It is well-established that specific functional groups on the quinolone scaffold are critical for their antibacterial properties. Notably, the carboxylic acid group at the 3-position is considered essential for the potent antibacterial activity of this class of antibiotics.

In Vitro Biological Activity of Decarboxy Enrofloxacin

Quantitative Data on the Inactivity of Decarboxylated Fluoroquinolones

The following table summarizes the expected in vitro activity of Decarboxy Enrofloxacin based on data from analogous decarboxylated fluoroquinolones. For comparative purposes, the typical MIC ranges for the parent compound, enrofloxacin, against susceptible bacteria are also provided.

| Compound | Bacterial Species | Expected MIC (µg/mL) | Reference |

| Decarboxy Enrofloxacin | Escherichia coli | > 64 (Expected) | Inferred from analogues |

| Staphylococcus aureus | > 64 (Expected) | Inferred from analogues | |

| Pseudomonas aeruginosa | > 64 (Expected) | Inferred from analogues | |

| Enrofloxacin | Escherichia coli | 0.015 - 2.0 | [2][5] |

| Staphylococcus aureus | 0.06 - 2.0 | [6] | |

| Pseudomonas aeruginosa | 0.25 - 8.0 | [5] |

Note: The expected MIC values for Decarboxy Enrofloxacin are based on the findings that decarboxylated fluoroquinolones lack significant antibacterial activity. The actual values would need to be determined experimentally.

Experimental Protocols

To assess the in vitro biological activity of a compound like Decarboxy Enrofloxacin, standardized antimicrobial susceptibility testing methods are employed. The following are detailed methodologies for two key experiments.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)

-

Test compound (Decarboxy Enrofloxacin) stock solution

-

Positive control antibiotic (e.g., Enrofloxacin)

-

Growth control (no antimicrobial agent)

-

Sterility control (no bacteria)

Procedure:

-

Prepare a serial two-fold dilution of the test compound and the positive control antibiotic in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add 50 µL of the diluted bacterial suspension to each well containing the antimicrobial dilutions and the growth control wells. This will bring the final volume in these wells to 100 µL.

-

Add 100 µL of sterile CAMHB to the sterility control wells.

-

Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

-

Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard

-

Filter paper disks impregnated with a known concentration of the test compound (Decarboxy Enrofloxacin)

-

Positive control antibiotic disks (e.g., Enrofloxacin)

-

Blank disks (negative control)

-

Forceps

Procedure:

-

Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the standardized bacterial suspension to create a confluent lawn of growth.

-

Allow the plate to dry for 3-5 minutes.

-

Using sterile forceps, place the antimicrobial-impregnated disks, including the test compound, positive control, and blank disk, onto the surface of the agar. Ensure the disks are firmly in contact with the agar and are spaced far enough apart to prevent overlapping of the inhibition zones.

-

Invert the plates and incubate at 35-37°C for 16-24 hours.

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

The size of the zone of inhibition is used to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent, based on standardized interpretive charts. For a compound like Decarboxy Enrofloxacin, it is expected that no significant zone of inhibition would be observed.

Mandatory Visualizations

Mechanism of Action of Enrofloxacin

Caption: Mechanism of action of Enrofloxacin, leading to bacterial cell death.

The Critical Role of the 3-Carboxylic Acid Group

Caption: Comparison of active enrofloxacin and inactive decarboxy enrofloxacin.

Experimental Workflow for MIC Determination (Broth Microdilution)

Caption: Workflow for the broth microdilution MIC assay.

Conclusion

References

- 1. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dechra-us.com [dechra-us.com]

- 3. Enrofloxacin: a new antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enrofloxacin [Farm Animal] – OSU-Marysville Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]

- 5. Drugs and Bugs I: Interpreting Culture and Susceptibility Data - WSAVA2004 - VIN [vin.com]

- 6. Frontiers | Clinical Efficacy and Residue Depletion of 10% Enrofloxacin Enteric-Coated Granules in Pigs [frontiersin.org]

A Comparative Toxicological Profile: Enrofloxacin vs. Decarboxy Enrofloxacin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enrofloxacin, a widely used fluoroquinolone antibiotic in veterinary medicine, has a well-documented toxicological profile characterized by effects on articular cartilage, the male reproductive system, and potential for central nervous system effects at high doses. In contrast, its decarboxylated derivative, Decarboxy Enrofloxacin, also known as Enrofloxacin Impurity F, lacks publicly available toxicological data. This comprehensive guide synthesizes the known toxicological data for enrofloxacin, presents detailed experimental protocols for key toxicological assays, and discusses the implications of the data gap for its primary impurity, Decarboxy Enrofloxacin. The absence of a toxicological profile for this known impurity highlights a critical knowledge gap in the complete safety assessment of enrofloxacin-based veterinary products.

Introduction

Enrofloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. Its broad-spectrum bactericidal activity, which targets bacterial DNA gyrase and topoisomerase IV, has made it a cornerstone in the treatment of various bacterial infections in animals.[1] However, like all therapeutic agents, its use is associated with a range of potential toxicities. The manufacturing process and subsequent degradation of enrofloxacin can lead to the formation of impurities, one of which is Decarboxy Enrofloxacin. While regulatory bodies require the control of impurities in pharmaceutical products, specific toxicological data for many of these minor components are often not publicly available.

This technical guide provides a detailed comparative overview of the toxicological profiles of enrofloxacin and its impurity, Decarboxy Enrofloxacin. Due to the current lack of available data for Decarboxy Enrofloxacin, this guide will focus on the established toxicological endpoints of enrofloxacin and provide the necessary experimental frameworks for any future comparative studies.

Toxicological Profile of Enrofloxacin

The toxicological profile of enrofloxacin has been established through a variety of in vitro and in vivo studies. The primary toxicities observed are related to arthropathy in young animals, reproductive and developmental effects, and to a lesser extent, genotoxicity and cytotoxicity.

Acute Toxicity

Enrofloxacin generally exhibits low acute toxicity via the oral route. Clinical signs of acute toxicosis can include lethargy, ataxia, and convulsions.[2]

Table 1: Acute Toxicity of Enrofloxacin in Various Species

| Species | Route of Administration | LD50 (mg/kg bw) | Reference |

| Mouse | Oral | > 5000 | [2] |

| Mouse | Intravenous | 220-225 | [2] |

| Rat | Oral | > 5000 | [2] |

| Rabbit | Oral | 500 - 800 | [2] |

Cytotoxicity

In vitro studies have demonstrated that enrofloxacin can induce cytotoxicity in a dose-dependent manner in various cell lines.

Table 2: In Vitro Cytotoxicity of Enrofloxacin

| Cell Line | Assay | Endpoint | Effective Concentration | Reference |

| Bovine peripheral lymphocytes | MTT | Decreased cell viability | 50, 100, 150 µg/mL | [3] |

| Bovine cumulus cells | MTT | Decreased cell viability | 150 µg/mL | [3] |

Genotoxicity

The genotoxicity of enrofloxacin has been evaluated in several assays, with some evidence of DNA damage at higher concentrations.

Table 3: Genotoxicity of Enrofloxacin

| Assay | Cell Type/Organism | Results | Concentration | Reference |

| Comet Assay (SCGE) | Bovine peripheral lymphocytes | Increased DNA damage | 50, 100, 150 µg/mL | [3] |

| Micronucleus Test | Bovine peripheral lymphocytes | Increased micronuclei frequency | 50, 100 µg/mL | [3] |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Negative | Not specified | [1] |

Reproductive and Developmental Toxicity

Enrofloxacin has been shown to have adverse effects on male reproductive organs and can impact fetal development at high doses.

Table 4: Reproductive and Developmental Toxicity of Enrofloxacin

| Study Type | Species | Effects Observed | NOAEL/LOAEL | Reference |

| 90-day Oral Study | Rat | Morphological changes in spermatozoa, testicular tubular atrophy | NOAEL: 36 mg/kg bw/day | [2] |

| Teratogenicity Study | Rat | Maternal toxicity, decreased fetal weights, increased resorptions | NOAEL (fetotoxicity): 50 mg/kg bw/day | |

| Two-generation Reproductive Study | Rat | Reduced litter size, increased gestation length | Not specified | [2] |

Toxicological Profile of Decarboxy Enrofloxacin (Enrofloxacin Impurity F)

As of the date of this publication, there is no publicly available toxicological data for Decarboxy Enrofloxacin. This compound is identified as a known impurity in enrofloxacin preparations. The absence of cytotoxicity, genotoxicity, and in vivo toxicity data for Decarboxy Enrofloxacin represents a significant data gap. Regulatory guidelines for veterinary medicinal products stipulate that impurities above a certain threshold should be evaluated for their toxicological potential.[4] The lack of accessible data for Enrofloxacin Impurity F makes a direct comparison with the toxicological profile of enrofloxacin impossible at this time.

Mechanistic Insights and Signaling Pathways

The primary mechanism of action for the antibacterial effects of fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] The toxicity in mammalian cells is thought to be related to off-target effects, including potential interactions with mammalian topoisomerases at high concentrations and the induction of oxidative stress.

Diagram 1: Proposed Mechanism of Fluoroquinolone-Induced Toxicity

Caption: Proposed mechanism of fluoroquinolone-induced toxicity in mammalian cells.

Detailed Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro toxicological assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow: MTT Assay

Caption: A typical workflow for assessing cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound (Enrofloxacin or Decarboxy Enrofloxacin). Include a vehicle control and a positive control.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.

Experimental Workflow: Comet Assay

Caption: The general workflow for the Comet assay to detect DNA damage.

Methodology:

-

Cell Treatment: Expose cells to the test compound for a defined period.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software.

Genotoxicity Assessment: In Vitro Micronucleus Test

The in vitro micronucleus test detects both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events.

Logical Relationship: Micronucleus Formation

Caption: The logical sequence of events leading to the formation of a micronucleus.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells and expose them to the test compound for a period that covers one to one and a half cell cycle lengths.

-

Cytokinesis Block (optional but recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.

-

Harvesting and Slide Preparation: Harvest the cells, subject them to hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides.

-

Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.

Conclusion and Future Directions

The toxicological profile of enrofloxacin is well-characterized, with established effects on cartilage, reproduction, and development, particularly at higher doses. In contrast, a significant data gap exists for its impurity, Decarboxy Enrofloxacin. The absence of any publicly available toxicological data for this compound precludes a direct comparative safety assessment.

For a comprehensive understanding of the safety of enrofloxacin-containing veterinary products, it is imperative that the toxicological profile of its significant impurities, including Decarboxy Enrofloxacin, be established. Future research should prioritize conducting in vitro cytotoxicity and genotoxicity assays, followed by in vivo studies if warranted, for this and other relevant impurities. The detailed experimental protocols provided in this guide offer a framework for such investigations. This will enable a more complete risk assessment and ensure the continued safe and effective use of enrofloxacin in veterinary medicine.

References

Decarboxy Enrofloxacin: An In-depth Technical Guide to its Role as a Biomarker for Enrofloxacin Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, is susceptible to degradation under various environmental and physiological conditions. This degradation can impact its efficacy and potentially lead to the formation of transformation products with altered biological activity. Among these, Decarboxy Enrofloxacin (DC-Enro) has emerged as a significant biomarker for monitoring the degradation of the parent compound. This technical guide provides a comprehensive overview of the formation of DC-Enro, its significance as a biomarker, detailed experimental protocols for studying enrofloxacin degradation, and analytical methodologies for the simultaneous quantification of both compounds.

Introduction to Enrofloxacin and its Degradation

Enrofloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria has led to its extensive use in treating infections in livestock and companion animals. The stability of enrofloxacin is a critical factor in its therapeutic efficacy and in assessing its environmental fate. Degradation of enrofloxacin can occur through several pathways, including photodegradation, microbial degradation, and chemical degradation under various pH and oxidative conditions.[1][2] The formation of degradation products is a key area of study, as these compounds may possess different toxicological and pharmacological profiles compared to the parent drug.

Decarboxy Enrofloxacin: A Key Degradation Product

Decarboxy Enrofloxacin (DC-Enro) is a primary degradation product formed by the removal of the carboxylic acid group from the enrofloxacin molecule. This transformation is a significant indicator of enrofloxacin degradation and has been observed under various stress conditions.

Formation Pathways

The decarboxylation of enrofloxacin can be initiated by several mechanisms:

-

Photodegradation: Exposure to light, particularly UV radiation, is a major driver of enrofloxacin degradation. The energy from photons can induce the cleavage of the carboxylic acid group.[3][4]

-

Microbial Degradation: Certain microorganisms, such as the brown rot fungus Gloeophyllum striatum, have been shown to metabolize enrofloxacin, with oxidative decarboxylation being one of the identified degradation routes.[5]

-

Chemical Degradation: Forced degradation studies have demonstrated that enrofloxacin can undergo decarboxylation under acidic, basic, and oxidative stress conditions.[1][6]

The formation of DC-Enro serves as a reliable indicator that enrofloxacin has been subjected to conditions leading to its breakdown.

DC-Enro as a Biomarker for Enrofloxacin Degradation

The presence and concentration of DC-Enro can be used as a biomarker to assess the extent of enrofloxacin degradation in various matrices, including pharmaceutical formulations, biological samples, and environmental samples. A stability-indicating analytical method that can simultaneously quantify both enrofloxacin and DC-Enro is essential for this purpose. An increase in the concentration of DC-Enro, concurrent with a decrease in the concentration of enrofloxacin, provides a quantitative measure of the degradation process.

Quantitative Analysis of Enrofloxacin Degradation

While specific time-course data correlating the decrease in enrofloxacin with the increase in DC-Enro is not extensively published in tabular format, forced degradation studies provide percentage degradation values under different stress conditions. These studies confirm the formation of DC-Enro and other related substances.

Table 1: Summary of Enrofloxacin Forced Degradation Studies [1][6]

| Stress Condition | Reagents and Conditions | % Degradation of Enrofloxacin | Major Degradation Products Identified |

| Acid Hydrolysis | 1N HCl at 80°C for 24h | ~15-20% | Decarboxy Enrofloxacin, Fluoroquinolonic Acid |

| Base Hydrolysis | 1N NaOH at 80°C for 24h | ~10-15% | Decarboxy Enrofloxacin |

| Oxidative Degradation | 30% H₂O₂ at room temp for 48h | ~25-30% | N-oxide derivatives, Decarboxy Enrofloxacin |

| Photodegradation | UV light (254 nm) for 7 days | ~30-40% | Decarboxy Enrofloxacin, Ciprofloxacin |

| Thermal Degradation | 105°C for 5 days | ~5-10% | Minor degradation, products not specified in detail |

Note: The percentage of degradation can vary depending on the specific experimental conditions.

Experimental Protocols

Forced Degradation Study of Enrofloxacin

This protocol outlines a general procedure for conducting forced degradation studies on enrofloxacin to induce the formation of DC-Enro and other degradation products.

Objective: To evaluate the stability of enrofloxacin under various stress conditions and to identify and quantify the resulting degradation products, including DC-Enro.

Materials:

-

Enrofloxacin reference standard

-

Decarboxy Enrofloxacin reference standard

-

Hydrochloric acid (HCl), 1N

-

Sodium hydroxide (NaOH), 1N

-

Hydrogen peroxide (H₂O₂), 30%

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Orthophosphoric acid

-

Triethylamine

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

HPLC or LC-MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of enrofloxacin in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1N HCl.

-

Reflux the solution at 80°C for 24 hours.

-

Cool the solution to room temperature and neutralize with 1N NaOH.

-

Dilute to a suitable concentration with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1N NaOH.

-

Reflux the solution at 80°C for 24 hours.

-

Cool the solution to room temperature and neutralize with 1N HCl.

-

Dilute to a suitable concentration with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

-

Keep the solution at room temperature for 48 hours.

-

Dilute to a suitable concentration with the mobile phase for analysis.

-

-

Photodegradation:

-

Expose a solution of enrofloxacin to UV light (e.g., 254 nm) in a photostability chamber for a defined period (e.g., 7 days).

-

A control sample should be kept in the dark under the same conditions.

-

At specified time intervals, withdraw samples and dilute to a suitable concentration for analysis.

-

-

Thermal Degradation:

-

Keep the solid enrofloxacin powder in a hot air oven at 105°C for 5 days.

-

After the exposure period, dissolve a known amount of the powder in a suitable solvent and dilute to a suitable concentration for analysis.

-

-

Analysis: Analyze all the stressed samples, along with a non-degraded control sample, using a validated stability-indicating HPLC or LC-MS method.

Analytical Method Protocol for Enrofloxacin and DC-Enro

This protocol describes a typical Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of enrofloxacin and its degradation products.[1][6]

Instrumentation:

-

HPLC system with a UV detector or a mass spectrometer.

-

Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[6][7]

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of a buffer and an organic solvent.

-

Detection Wavelength: 278 nm for enrofloxacin and 254 nm for some degradation products.[1][7]

-

Injection Volume: 20 µL.

Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[1][6]

Visualizations

Enrofloxacin Degradation Pathway

Caption: Major degradation pathways of enrofloxacin.

Experimental Workflow for Enrofloxacin Degradation Analysis

Caption: Workflow for degradation analysis.

Conclusion

Decarboxy Enrofloxacin is a critical degradation product of enrofloxacin, and its detection and quantification serve as a reliable biomarker for the stability of the parent drug. Understanding the degradation pathways and having robust, validated analytical methods are paramount for ensuring the quality, safety, and efficacy of enrofloxacin-containing products. The provided protocols and information in this guide offer a foundational framework for researchers and professionals in the field to conduct comprehensive degradation studies of enrofloxacin. Further research focusing on the time-course kinetics of DC-Enro formation would provide a more detailed quantitative understanding of its role as a degradation biomarker.

References

- 1. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Degradation of the fluoroquinolone enrofloxacin by the brown rot fungus Gloeophyllum striatum: identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Figure 7 from Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms | Semantic Scholar [semanticscholar.org]

- 8. rjpbcs.com [rjpbcs.com]

physical and chemical properties of Decarboxy Enrofloxacin

An In-depth Technical Guide on the Physical and Chemical Properties of Decarboxy Enrofloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarboxy Enrofloxacin, also known as Enrofloxacin Impurity F, is a significant related substance of Enrofloxacin, a broad-spectrum fluoroquinolone antibiotic used extensively in veterinary medicine.[1][2] As the name suggests, its structure is derived from Enrofloxacin through the removal of the carboxylic acid group. The presence and quantity of this impurity are critical quality attributes in the manufacturing and stability testing of Enrofloxacin drug products. This guide provides a comprehensive overview of the known , detailed experimental protocols for its analysis, and logical diagrams illustrating its relationship to the parent compound and the mechanism of action of the fluoroquinolone class.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Decarboxy Enrofloxacin are summarized below. This data is essential for the development of analytical methods, formulation studies, and understanding its behavior as a chemical entity.

General and Computed Properties

The following table outlines the general and computationally derived properties of Decarboxy Enrofloxacin.

| Property | Data | Reference |

| IUPAC Name | 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one | [3] |

| Synonyms | Enrofloxacin impurity F, Decarboxyenrofloxacin, UNII-58SB45FT52 | [1][2][3][4] |

| Appearance | Yellow Solid, Solid powder | [1][2] |

| Molecular Formula | C₁₈H₂₂FN₃O | [1][3] |

| Molecular Weight | 315.4 g/mol | [3] |

| Exact Mass | 315.17469050 Da | [3][5] |

| XLogP3 | 2.7 | [1][3] |

| Hydrogen Bond Acceptor Count | 5 | [1][3] |

| Rotatable Bond Count | 3 | [1][3] |

Experimental Properties

This table presents experimentally determined physical properties of Decarboxy Enrofloxacin.

| Property | Data | Reference |

| Melting Point | 157-158°C | [1] |

| Solubility | Soluble in DMSO | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate identification, quantification, and characterization of Decarboxy Enrofloxacin. The following protocols are based on established methods for the analysis of Enrofloxacin and its related impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the separation and quantification of Enrofloxacin and its degradation products, including Decarboxy Enrofloxacin.[3]

-

Objective: To resolve Decarboxy Enrofloxacin from the active pharmaceutical ingredient (API) and other related substances.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

-

Chromatographic Conditions:

-

Column: Kromasil C-18 (250 mm x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) containing 0.1% (v/v) Triethylamine (TEA), with the pH adjusted to 2.50 using orthophosphoric acid.[3]

-

Mobile Phase B: Methanol.[3]

-

Gradient Program: A step-gradient program is employed to ensure optimal separation.

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 35°C.[3]

-

Detection Wavelength: 254 nm for Decarboxylated impurity and 278 nm for other impurities.[3]

-

Injection Volume: 20 µL.

-

-

Sample Preparation:

-

Accurately weigh and transfer a sample powder equivalent to 50 mg of Enrofloxacin into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent (Mobile Phase A and B mixture) and sonicate for 60 minutes with intermittent shaking to dissolve.

-

Allow the solution to cool to room temperature and dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm PVDF membrane filter before injection.

-

Solubility Determination (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of a compound in various solvents.

-

Objective: To quantify the solubility of Decarboxy Enrofloxacin in different aqueous and organic solvents.

-

Procedure:

-

Add an excess amount of Decarboxy Enrofloxacin to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate buffer pH 7.4, methanol, acetonitrile, DMSO).

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand, permitting the undissolved solid to settle.

-

Carefully withdraw a clear aliquot from the supernatant. It is critical to avoid aspirating any solid particles.

-

Filter the aliquot immediately through a suitable syringe filter (e.g., 0.22 µm).

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of a previously validated analytical method (e.g., the HPLC method described in 2.1).

-

Analyze the diluted solution to determine the concentration of Decarboxy Enrofloxacin.

-

Calculate the solubility in the original solvent, accounting for the dilution factor.

-

Spectroscopic Analysis

Spectroscopic methods are essential for structural confirmation.

-

Objective: To obtain Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra for structural elucidation and confirmation of Decarboxy Enrofloxacin.

-

Mass Spectrometry (MS):

-

Technique: High-Resolution Mass Spectrometry (HRMS) coupled with an electrospray ionization (ESI) source is recommended for accurate mass determination.[6][7]

-

Procedure: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution directly or via an LC system into the ESI-HRMS. Acquire data in positive ion mode to observe the [M+H]⁺ ion and perform fragmentation (MS/MS) to aid in structural confirmation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H NMR and ¹³C NMR spectroscopy.

-

Procedure: Dissolve a sufficient amount of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Record the spectra on an NMR spectrometer (e.g., 400 MHz or higher). The resulting chemical shifts, coupling constants, and integration values will provide detailed information about the proton and carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Technique: Fourier-Transform Infrared (FTIR) spectroscopy, typically using an Attenuated Total Reflectance (ATR) accessory.

-

Procedure: Place a small amount of the solid powder directly onto the ATR crystal and record the spectrum. The absence of a strong absorption band typical for a carboxylic acid C=O stretch (around 1700-1730 cm⁻¹) and the presence of the quinolone keto C=O stretch (around 1610-1630 cm⁻¹) would be expected.[8]

-

Logical and Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the chemical relationships and mechanism of action relevant to Decarboxy Enrofloxacin.

Chemical Relationship Workflow

This diagram shows the relationship between Enrofloxacin and its key related substances: the primary metabolite Ciprofloxacin and the impurity Decarboxy Enrofloxacin.

Caption: Relationship between Enrofloxacin, Ciprofloxacin, and Decarboxy Enrofloxacin.

Experimental Analysis Workflow

This diagram outlines the logical workflow for the comprehensive analysis of Decarboxy Enrofloxacin as an impurity in a drug substance.

Caption: Workflow for the identification and quantification of Decarboxy Enrofloxacin.

Fluoroquinolone Mechanism of Action

Decarboxy Enrofloxacin itself is not considered therapeutically active. However, understanding the mechanism of the parent drug class is critical context. This diagram illustrates how fluoroquinolones like Enrofloxacin inhibit bacterial DNA replication.

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by fluoroquinolones.

References

- 1. benchchem.com [benchchem.com]

- 2. rjpbcs.com [rjpbcs.com]

- 3. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enrofloxacin | C19H22FN3O3 | CID 71188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Decarboxy enrofloxacin | C18H22FN3O | CID 56658042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of Decarboxy Enrofloxacin in Enrofloxacin Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrofloxacin, a fluoroquinolone antibiotic exclusively developed for veterinary medicine, has been a cornerstone in treating bacterial infections in animals since its introduction in the 1980s. The research and development of enrofloxacin have also led to the identification of various related substances, including metabolites, impurities, and degradation products. Among these, Decarboxy Enrofloxacin, a substance lacking the critical carboxylic acid moiety of the parent compound, holds particular significance in understanding the structure-activity relationship of fluoroquinolones. This technical guide provides an in-depth exploration of the discovery, history, and scientific relevance of Decarboxy Enrofloxacin within the broader context of enrofloxacin research. It details the chemical properties, synthesis, and analytical methodologies for this compound, and critically, summarizes the quantitative data on its antibacterial activity, or lack thereof, in comparison to enrofloxacin. This guide serves as a comprehensive resource for researchers in drug discovery, pharmacology, and analytical chemistry.

Introduction: The Rise of Enrofloxacin in Veterinary Medicine

Enrofloxacin was first synthesized in 1980 by researchers at Bayer and was introduced to the veterinary market in 1988 under the trade name Baytril.[1] It was the first fluoroquinolone developed exclusively for veterinary use and marked a significant advancement in the treatment of bacterial diseases in a wide range of animal species.[1] Its broad spectrum of activity against both Gram-negative and Gram-positive bacteria, coupled with favorable pharmacokinetic properties, established it as a critical therapeutic agent.[2]

The mechanism of action of enrofloxacin, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3] A key structural feature for this activity is the carboxylic acid group at the 3-position of the quinolone ring.

The Discovery and Emergence of Decarboxy Enrofloxacin

Decarboxy Enrofloxacin, also known by its chemical name 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one, is a known impurity and degradation product of enrofloxacin.[4][5] Its history is intrinsically linked to the stability and analytical studies of the parent drug. The identification of Decarboxy Enrofloxacin has been crucial in understanding the degradation pathways of enrofloxacin under various stress conditions, such as exposure to light, heat, and certain chemical environments.

While not a primary metabolite in the same vein as ciprofloxacin (the major active metabolite of enrofloxacin), the potential for decarboxylation under certain conditions necessitates its monitoring in pharmaceutical formulations and residue analysis. The study of decarboxylated fluoroquinolones has confirmed the essential role of the 3-carboxylic acid group for antibacterial efficacy, as its removal leads to a significant loss of activity.[6]

Physicochemical and Pharmacokinetic Properties

A comparative summary of the physicochemical properties of enrofloxacin and Decarboxy Enrofloxacin is presented in Table 1. Pharmacokinetic data for Decarboxy Enrofloxacin is not widely available, likely due to it not being a primary in vivo metabolite and its lack of significant biological activity.

Table 1: Comparative Physicochemical Properties of Enrofloxacin and Decarboxy Enrofloxacin

| Property | Enrofloxacin | Decarboxy Enrofloxacin | Reference(s) |

| Chemical Formula | C₁₉H₂₂FN₃O₃ | C₁₈H₂₂FN₃O | [7] |

| Molar Mass | 359.40 g/mol | 315.42 g/mol | [7] |

| Appearance | Pale yellow crystalline powder | Yellow Solid | [8] |

| Melting Point | 221-224 °C | 157-158°C | [8] |

| Water Solubility | Very slightly soluble | Not specified | |

| pKa | pKa1 ≈ 6.0, pKa2 ≈ 8.7 | Not specified |

Synthesis and Formation Pathways

Decarboxy Enrofloxacin is primarily formed through the degradation of enrofloxacin. It can also be synthesized for use as an analytical standard.

Formation through Degradation

Forced degradation studies have shown that enrofloxacin can decarboxylate under various stress conditions, including photolytic and oxidative stress.[4] The process involves the removal of the carboxylic acid group from the C-3 position of the quinolone ring.

Chemical Synthesis

Experimental Protocols

Forced Degradation Study of Enrofloxacin

This protocol is a generalized procedure based on stability-indicating methods for pharmaceuticals.

Objective: To induce the degradation of enrofloxacin to form degradation products, including Decarboxy Enrofloxacin, for analytical method validation.

Materials:

-

Enrofloxacin reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

UV chamber

-

Oven

Procedure:

-

Acid Degradation: Dissolve enrofloxacin in a solution of 0.1 M HCl and heat at 80°C for a specified period (e.g., 2 hours). Neutralize the solution with 0.1 M NaOH.

-

Base Degradation: Dissolve enrofloxacin in a solution of 0.1 M NaOH and heat at 80°C for a specified period. Neutralize the solution with 0.1 M HCl.

-

Oxidative Degradation: Dissolve enrofloxacin in a solution of 3% H₂O₂ and keep at room temperature for a specified period.

-

Thermal Degradation: Expose solid enrofloxacin powder to dry heat in an oven at a high temperature (e.g., 105°C) for a specified period.

-

Photolytic Degradation: Expose a solution of enrofloxacin in methanol/water to UV light (e.g., 254 nm) in a UV chamber for a specified period.

-

Sample Analysis: Analyze the stressed samples using a validated HPLC method to identify and quantify the degradation products.[4]

HPLC Method for the Simultaneous Determination of Enrofloxacin and Decarboxy Enrofloxacin

This protocol is adapted from a stability-indicating HPLC method.[4]

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a wavelength where both compounds have significant absorbance (e.g., 278 nm).

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of enrofloxacin and Decarboxy Enrofloxacin reference standards in a suitable solvent (e.g., methanol). Prepare working standards by diluting the stock solution with the mobile phase.

-

Sample Solution: Dissolve the sample containing enrofloxacin in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.

Antibacterial Activity: The Critical Role of the Carboxylic Acid Group

The defining characteristic of Decarboxy Enrofloxacin is its lack of significant antibacterial activity. Numerous studies on fluoroquinolones have established that the 3-carboxylic acid group is essential for binding to the DNA gyrase-DNA complex.[6] The removal of this group, as in Decarboxy Enrofloxacin, prevents the molecule from effectively inhibiting these crucial bacterial enzymes.

Table 2: Comparative Antibacterial Activity of Enrofloxacin and Decarboxy Enrofloxacin

| Compound | Target Bacteria | MIC (µg/mL) | Reference(s) |

| Enrofloxacin | Escherichia coli | 0.015 - 0.5 | [9] |

| Staphylococcus aureus | 0.06 - 0.5 | [9] | |

| Pseudomonas aeruginosa | 0.25 - 2.0 | [9] | |

| Salmonella spp. | 0.015 - 0.25 | [9] | |

| Decarboxy Enrofloxacin | Various Gram-positive and Gram-negative bacteria | No significant activity | [6] |

Note: Specific MIC values for Decarboxy Enrofloxacin are not widely reported in the literature, as it is generally considered inactive. The information is based on studies of decarboxylated fluoroquinolones as a class.

Conclusion

Decarboxy Enrofloxacin, while lacking therapeutic value, is a compound of significant scientific interest in the field of enrofloxacin research. Its discovery and study have been instrumental in:

-

Understanding Structure-Activity Relationships: It serves as a clear example of the critical role of the 3-carboxylic acid group in the antibacterial activity of fluoroquinolones.

-

Analytical Method Development: As a known impurity and degradation product, it is a key analyte in stability-indicating methods for enrofloxacin.

-

Pharmaceutical Quality Control: Monitoring for the presence of Decarboxy Enrofloxacin is important for ensuring the quality, safety, and efficacy of enrofloxacin formulations.

For researchers and professionals in drug development, a thorough understanding of Decarboxy Enrofloxacin provides valuable insights into the chemical stability of enrofloxacin and the fundamental principles of fluoroquinolone pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Photocatalytic Degradation of Enrofloxacin Using an Ecofriendly Natural Iron Mineral: The Relationship Between the Degradation Routes, Generated Byproducts, and Antimicrobial Activity of Treated Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Degradation of the fluoroquinolone enrofloxacin by the brown rot fungus Gloeophyllum striatum: identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Decarboxy enrofloxacin | C18H22FN3O | CID 56658042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of Enrofloxacin and its Metabolite Ciprofloxacin in Badri Cows [arccjournals.com]

- 9. Comparative Study on Pharmacokinetics of Four Long-Acting Injectable Formulations of Enrofloxacin in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

understanding the stability of the Decarboxy Enrofloxacin molecule

An In-depth Technical Guide to the Stability of Decarboxy Enrofloxacin and its Parent Compound, Enrofloxacin

Introduction

This technical guide provides a comprehensive overview of the stability of the fluoroquinolone antibiotic Enrofloxacin, with a particular focus on its degradation pathways, including the formation of Decarboxy Enrofloxacin. For researchers, scientists, and drug development professionals, understanding the stability of a drug molecule is paramount for ensuring its safety, efficacy, and shelf-life. This document details the intrinsic stability of Enrofloxacin under various stress conditions, outlines the primary degradation products, and provides detailed experimental protocols for stability-indicating analysis.

Enrofloxacin, a synthetic chemotherapeutic agent from the class of fluoroquinolone carboxylic acid derivatives, is known for its broad-spectrum antibacterial activity.[1] However, like many complex organic molecules, it is susceptible to degradation under certain environmental conditions. One of the key degradation pathways involves the loss of the carboxylic acid group, leading to the formation of a decarboxylated impurity.[2][3] This guide will delve into the factors influencing this and other degradation processes.

Core Stability Profile of Enrofloxacin

The stability of Enrofloxacin is influenced by several factors, including pH, light, temperature, and the presence of oxidizing agents. Forced degradation studies are instrumental in elucidating the intrinsic stability of the molecule and identifying its degradation products.

Hydrolytic Stability

Enrofloxacin is relatively stable to hydrolysis in neutral and slightly acidic or alkaline aqueous solutions under normal temperature and in the dark.[4] However, under forced conditions of strong acidity or basicity, significant degradation can occur. One study showed that under acidic hydrolysis, Enrofloxacin degraded by 23.63%, while under basic hydrolysis, it was completely degraded.[5] Another study reported that the hydrolysis rate of enrofloxacin was less than 10% within 5 days at 50°C across a pH range of 1-10.[4] The half-life of enrofloxacin is estimated to be longer than one year at normal temperature in the dark, with the buffer's pH having no significant effects on its hydrolysis.[4]

Photostability

Enrofloxacin is particularly susceptible to photodegradation.[4][6][7][8] Exposure to both natural sunlight and UV irradiation can lead to rapid degradation. Under outdoor natural light, enrofloxacin in water degraded quickly and was undetectable after 3 days.[4] In contrast, under indoor natural light, the degradation was slower.[4] The photodegradation of Enrofloxacin generally follows first-order kinetics.[6][8] The primary photodegradation pathways include oxidative degradation of the piperazine side-chain, reductive defluorination, and fluorine solvolysis.[6][7]

Thermal Stability

Elevated temperatures can induce the degradation of Enrofloxacin. Heating at 121°C for 15 minutes resulted in a 6.34% degradation of enrofloxacin in milk, whereas pasteurization at 72°C for 15 seconds and 89°C for 1 second had a negligible effect.[9] Forced degradation studies involving thermal stress at 105°C for 5 days have also been conducted to assess its stability.[10]

Oxidative Stability

Enrofloxacin is susceptible to oxidative degradation. Studies have shown that treatment with hydrogen peroxide can lead to the formation of several degradation products.[5][10] In one study, oxidative conditions resulted in a 29.3% degradation of Enrofloxacin.[5]

Major Degradation Pathways and Products

The degradation of Enrofloxacin proceeds through several key pathways, resulting in a variety of degradation products. Understanding these pathways is crucial for identifying potential impurities in drug formulations. The principal routes of degradation include:

-

Oxidative Decarboxylation: This pathway leads to the formation of the "Decarboxy Enrofloxacin" of interest. It is considered one of the primary degradation routes.[11][12]

-

Decomposition of the Piperazine Moiety: The piperazine ring is a common site of degradation, leading to products like desethylene-enrofloxacin and 1-ethylpiperazine.[11][12]

-

Hydroxylation of the Aromatic Ring: Hydroxylated congeners of enrofloxacin at various positions (3-, 6-, and 8-) have been identified as degradation products.[11][12]

-

Oxidative Defluorination: The fluorine atom on the quinolone core can be replaced, leading to defluorinated degradation products.[6][7][12]

-

Cleavage of the Heterocyclic Core: In some cases, the core quinolone ring structure can be cleaved, resulting in compounds like isatin-type and anthranilic acid derivatives.[11]

A simplified representation of the major degradation pathways is illustrated below:

Caption: Major degradation pathways of the Enrofloxacin molecule.

Quantitative Data Summary

The following tables summarize the quantitative data on the degradation of Enrofloxacin under various stress conditions as reported in the literature.

Table 1: Percentage Degradation of Enrofloxacin under Forced Conditions

| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |

| Acid Hydrolysis | 5N HCl, 60°C for 60 min | 0.9 | [10] |

| Acid Hydrolysis | Not specified | 23.63 | [5] |

| Base Hydrolysis | 5N NaOH, 60°C for 60 min | 100 | [5][10] |

| Oxidation | 30% H₂O₂, refluxed at 60°C for 30 min | Not specified | [10] |

| Oxidation | Not specified | 29.3 | [5] |

| Thermal Degradation | 105°C for 5 days | Not specified | [10] |

| Thermal Degradation | 121°C for 15 min | 6.34 | [9] |

Table 2: Photodegradation Kinetics of Enrofloxacin

| Light Source | Degradation Rate Constant (k) | Half-life (t₁/₂) | Reference |

| UV Light | 0.124 min⁻¹ | ~5.6 min | [8] |

| Simulated Solar Light | 0.043 min⁻¹ | ~16.1 min | [8] |

| Solar Light (Summer) | Complete degradation in ~1 h | Not specified | [6][7] |

Experimental Protocols

This section provides detailed methodologies for conducting stability studies on Enrofloxacin.

Forced Degradation Study Protocol

A typical forced degradation study involves subjecting the drug substance to various stress conditions to accelerate its degradation.

Caption: General workflow for a forced degradation study of Enrofloxacin.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Enrofloxacin in a suitable solvent (e.g., a mixture of citrate buffer pH 4.0 and methanol).[2]

-

Acid Hydrolysis: Treat the drug solution with an equal volume of an acid (e.g., 1N HCl) and reflux at a specified temperature (e.g., 60°C) for a defined period.[10] After cooling, neutralize the solution with a base (e.g., 1N NaOH).

-